Mercury oxonium sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mercury oxonium sulfate, also known as mercuric sulfate monohydrate, is a chemical compound composed of mercury, oxygen, sulfur, and water. It is a white crystalline solid that is highly toxic and can cause severe health hazards if not handled properly. This compound has been widely used in scientific research due to its unique properties and versatile applications.

Applications De Recherche Scientifique

Soil Remediation

Mercury oxonium sulfate plays a role in soil remediation, particularly in the thermal treatment of mercury-contaminated soil. Spectroscopic and microscopic techniques have shown that thermal treatment leads to the breakdown of mercury concentrated in soil particles. This process involves the volatilization of mercury in stages, first as elemental vaporization and then as oxide or sulfate phase at higher temperatures. Effective removal of mercury from soil can be achieved through this method, demonstrating its application in environmental cleanup (Taube et al., 2008).

Mercury Removal from Flue Gas

Innovative approaches to remove elemental mercury (Hg0) from flue gas have been explored, such as using sulfate-reducing membrane biofilm reactors (MBfR). These reactors achieve effective Hg0 removal by sulfate bio-reduction. The process involves mercury bio-oxidation coupled to sulfate bio-reduction, resulting in the formation of mercury sulfide (HgS) and humic acid bound mercury (HA-Hg), which are less bioavailable and non-toxic (Huang et al., 2019).

Mercury Adsorption Performance

Nanosized mineral sulfides, such as zinc sulfide (Nano-ZnS), have demonstrated high efficiency in the removal of elemental mercury (Hg0) from coal combustion flue gas. Studies have shown that the mercury adsorption performance of Nano-ZnS is not significantly affected by common gas components like water vapor, sulfur dioxide, and hydrogen chloride, though nitrogen oxides may inhibit mercury removal (Li et al., 2017).

Mercury Immobilization in Industrial Flue Gas

The role of sulfur trioxide (SO3) in mercury immobilization using mineral sulfide-based sorbents, like nanosized copper sulfide (Nano-CuS), has been systematically studied. The presence of SO3 significantly inhibits Hg0 removal, due to its oxidation of the sulfur species with high affinity to mercury. These insights can aid in optimizing the use of mineral sulfide sorbents for mercury immobilization in industrial flue gas (Yang et al., 2019).

Mercury Capture in Aquatic Systems

Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have been identified as highly effective for mercury capture in aquatic systems. This is due to MoS2's unique 2D structure and sulfur-rich characteristic, enabling an extremely high mercury uptake capacity. This application is particularly relevant for environmental cleanup, including the treatment of industrial wastewater (Ai et al., 2016).

Propriétés

Numéro CAS |

1312-03-4 |

|---|---|

Nom du produit |

Mercury oxonium sulfate |

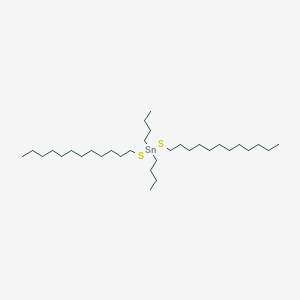

Formule moléculaire |

Hg3O6S |

Poids moléculaire |

729.8 g/mol |

Nom IUPAC |

mercury(2+);oxygen(2-);sulfate |

InChI |

InChI=1S/3Hg.H2O4S.2O/c;;;1-5(2,3)4;;/h;;;(H2,1,2,3,4);;/q3*+2;;2*-2/p-2 |

Clé InChI |

SZAAFGJXWYCFPL-UHFFFAOYSA-L |

SMILES |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

SMILES canonique |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

Color/Form |

Lemon-yellow powder BRIGHT-YELLOW SCALES |

Densité |

6.44 |

Autres numéros CAS |

1312-03-4 |

Description physique |

Mercuric subsulfate, [solid] appears as a lemon-yellow powder or bright yellow scaly material. Very slightly soluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion. |

Solubilité |

SOLUBILITY IN WATER @ 16 °C: 0.003 G/100 CC; SLIGHTLY SOL IN HOT WATER; INSOL IN ALCOHOL Sol in acids |

Densité de vapeur |

25.2 (Air= 1) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.